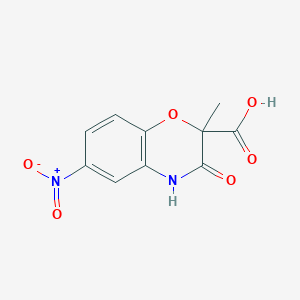

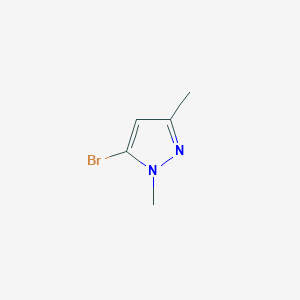

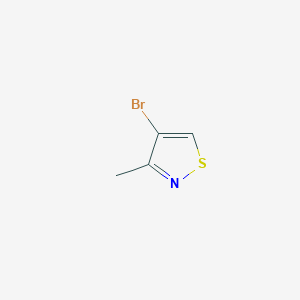

![molecular formula C6H6N4S B1288880 2-Hydrazinylthiazolo[4,5-c]pyridine CAS No. 65128-68-9](/img/structure/B1288880.png)

2-Hydrazinylthiazolo[4,5-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinylthiazolo[4,5-c]pyridine (2-HTP) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a five-membered ring system composed of two nitrogen atoms, one sulfur atom, and two carbon atoms. 2-HTP is an important building block for the synthesis of various biologically active compounds, such as drugs, pesticides, and herbicides. In addition, 2-HTP has also been used in the synthesis of a variety of other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

2-Hydrazinylthiazolo[4,5-c]pyridine is used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. Ghattas and Moustafa (2000) utilized 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, closely related to this compound, for synthesizing fused-triheterocyclic compounds. Kumar et al. (2015) reported the synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives from 2-hydrazino-pyridine derivatives, a process involving a reaction with aliphatic/aromatic acids (Ghattas & Moustafa, 2000) (Kumar et al., 2015).

Antimycobacterial Applications

The compound has been explored for its potential in treating Mycobacterium tuberculosis. Matsa et al. (2022) synthesized pyridine appended 2-hydrazinylthiazole derivatives, which exhibited good antimycobacterial activity against the H37Rv strain of Mtb. They also performed in silico analyses to determine the mode of binding of these compounds with KasA protein of Mtb (Matsa et al., 2022).

Neurotropic Activity

Compounds derived from this compound have been investigated for their neurotropic activity. Paronikyan et al. (2019) synthesized derivatives of pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines from 8-hydrazino derivatives of pyrano[3,4-c]pyridines. They evaluated these compounds for anticonvulsant, anxiolytic, and antidepressant activities, with some showing promising results (Paronikyan et al., 2019).

Antimicrobial and Antioxidant Properties

Elgemeie et al. (2017) studied novel pyridone derivatives synthesized from this compound for their antimicrobial and antioxidant properties. They found that these new compounds exhibited significant antibacterial and antifungal activity (Elgemeie et al., 2017).

Anticancer Research

In the realm of cancer research, various derivatives of this compound have been synthesized and evaluated for their antitumor properties. Abdallah et al. (2017) explored pyridotriazolopyrimidines as antitumor agents, demonstrating the potential of these compounds in oncological applications (Abdallah et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 2-Hydrazinylthiazolo[4,5-c]pyridine, also known as [1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine, is Mycobacterium tuberculosis (Mtb) . This compound has been synthesized to discover novel chemotherapeutic agents for Mtb .

Mode of Action

The compound interacts with its target, Mtb, by binding with the KasA protein of Mtb . The active compounds showed a strong binding score (−5.27 to −6.23 kcal mol −1), indicating a high affinity for the target .

Pharmacokinetics

The drug-likeness of pyridine appended 2-hydrazinylthiazolo derivatives was validated using the lipinski and veber rules , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the inhibition of Mtb growth. In vitro antimycobacterial studies have shown that certain derivatives of this compound have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM .

Propiedades

IUPAC Name |

[1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-10-6-9-4-3-8-2-1-5(4)11-6/h1-3H,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURRSHHHLAFOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=N2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618859 |

Source

|

| Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65128-68-9 |

Source

|

| Record name | 2-Hydrazinylthiazolo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65128-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

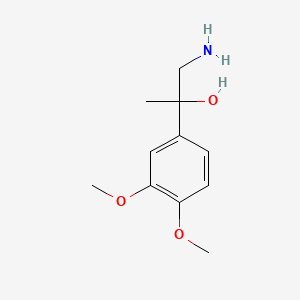

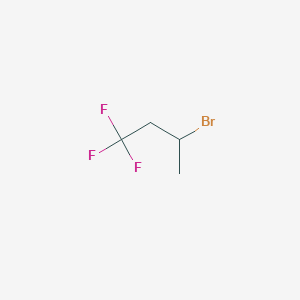

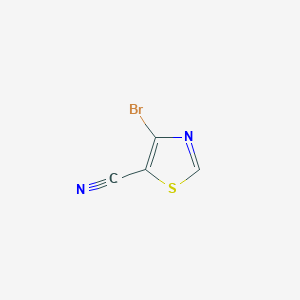

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)

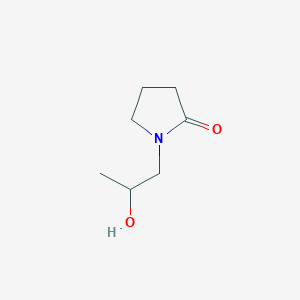

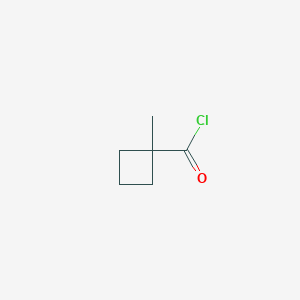

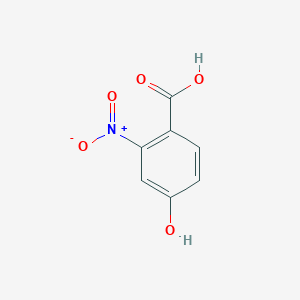

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

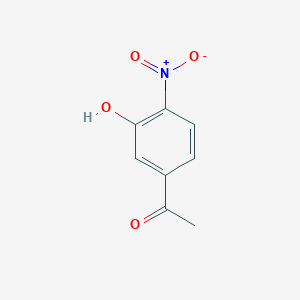

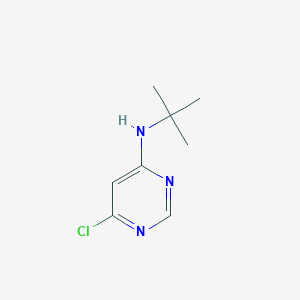

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)